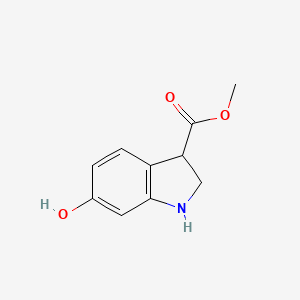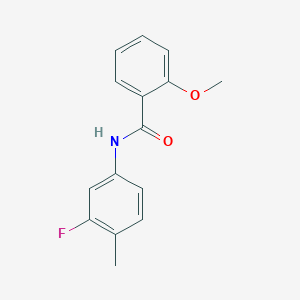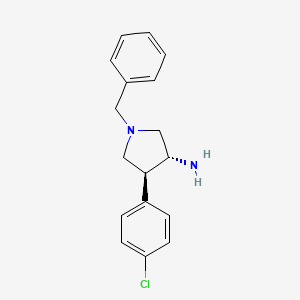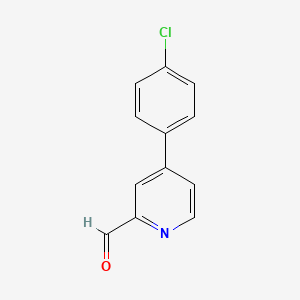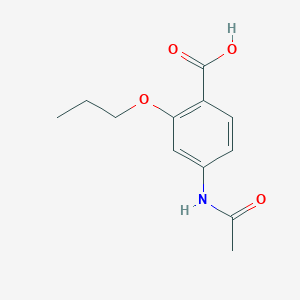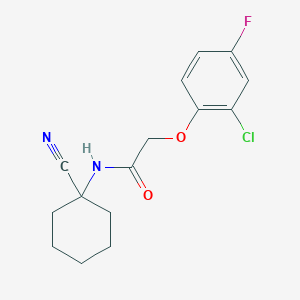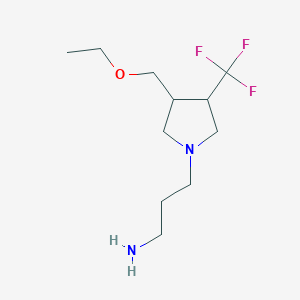
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H15FN2O4S2 This compound is known for its unique chemical structure, which includes both sulfonyl and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-aminophenethylamine with benzene-1-sulfonyl chloride to form an intermediate, which is then treated with sulfuryl fluoride to introduce the sulfonyl fluoride group. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the sulfamoyl group.
Benzenesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the aminophenethyl and sulfamoyl groups.
Uniqueness
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is unique due to the presence of both sulfonyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
21316-01-8 |
|---|---|
Molecular Formula |
C14H15FN2O4S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-2-1-3-14(10-13)23(20,21)17-9-8-11-4-6-12(16)7-5-11/h1-7,10,17H,8-9,16H2 |
InChI Key |
ULUUEIYIGJBZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
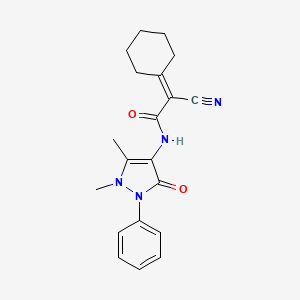
![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
